molecular formula C29H36N2O4 B11633722 5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one

5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B11633722
M. Wt: 476.6 g/mol
InChI Key: UHOKRQPJOOHPAT-SHHOIMCASA-N
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Description

This compound belongs to the 2,5-dihydro-1H-pyrrol-2-one class, characterized by a five-membered lactam ring with diverse substituents that modulate its physicochemical and biological properties. Key structural features include:

  • 4-tert-Butylphenyl group at position 5: This hydrophobic moiety enhances lipophilicity and may influence receptor binding via steric effects .
  • 3-Hydroxy group at position 3: Likely participates in intramolecular hydrogen bonding, stabilizing tautomeric forms and influencing reactivity .

Synthetic routes for analogous compounds typically involve aldol-like condensations of substituted benzaldehydes with acylated β-keto esters, followed by cyclization .

Properties

Molecular Formula

C29H36N2O4

Molecular Weight

476.6 g/mol

IUPAC Name

(4E)-5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C29H36N2O4/c1-8-17-35-23-14-11-21(18-19(23)2)26(32)24-25(20-9-12-22(13-10-20)29(3,4)5)31(16-15-30(6)7)28(34)27(24)33/h8-14,18,25,32H,1,15-17H2,2-7H3/b26-24+

InChI Key

UHOKRQPJOOHPAT-SHHOIMCASA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)C(C)(C)C)/O)OCC=C

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)C(C)(C)C)O)OCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidinone Core: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative or a keto-ester.

    Introduction of the Hydroxy Group: This step might involve selective hydroxylation using reagents like osmium tetroxide or hydrogen peroxide.

    Attachment of the Benzoyl Group: This can be done via Friedel-Crafts acylation using the corresponding benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Substitution with the Dimethylaminoethyl Group: This step might involve nucleophilic substitution using dimethylamine and a suitable leaving group.

    Final Functionalization: The tert-butylphenyl and prop-2-en-1-yloxy groups can be introduced through further substitution or coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one: can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or KMnO₄.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound might be studied for its potential bioactivity. The presence of the pyrrolidinone core suggests it could interact with biological targets, making it a candidate for drug discovery.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its structure suggests it might have activity against certain diseases or conditions, although this would require extensive research and clinical trials.

Industry

In industry, this compound could be used in the development of new materials or as a specialty chemical in various applications. Its unique properties might make it suitable for use in coatings, adhesives, or other advanced materials.

Mechanism of Action

The mechanism of action of 5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name / ID Substituents (Positions) Molecular Weight Melting Point (°C) Yield (%) Key References
Target Compound 5-(4-t-BuPh), 1-[2-(Me₂N)Et], 4-[3-Me-4-propenylOBz] 564.65* Not reported Not reported
5-(4-t-BuPh)-3-OH-1-(2-OH-Pr)-4-(4-MeBz)-1,5-dihydro-pyrrol-2-one (20) 5-(4-t-BuPh), 1-(2-OH-Pr), 4-(4-MeBz) 408.23 263–265 62
5-(2,4-Bis-CF₃Ph)-3-OH-1-(2-OH-Pr)-4-(4-MeBz)-1,5-dihydro-pyrrol-2-one (26) 5-(2,4-Bis-CF₃Ph), 1-(2-OH-Pr), 4-(4-MeBz) 488.14 204–206 21
(2-(4-t-BuPhO)-1-PhCPr)(Pyrrolidin-1-yl)methanone (15cc) Cyclopropane core with t-BuPhO and pyrrolidinyl 364.45 N/A (oil) 71

Notes:

  • Substituent Impact on Solubility: The 2-(dimethylamino)ethyl group in the target compound enhances water solubility compared to the 2-hydroxypropyl group in compounds 20 and 26, which rely on hydroxyl-mediated H-bonding .
  • Aromatic Substitution : Replacing the 4-t-BuPh group (compound 20) with 2,4-bis-CF₃Ph (compound 26) reduces yield (21% vs. 62%) due to steric and electronic challenges during synthesis .

Physicochemical and Spectral Comparisons

Hydrogen Bonding and Tautomerism

  • The 3-hydroxy group in the target compound and analogues (e.g., compound 20) stabilizes enol tautomers via intramolecular H-bonding with the adjacent carbonyl, as confirmed by IR and NMR studies .
  • In contrast, cyclopropane derivatives (e.g., 15cc) lack this tautomeric flexibility, leading to distinct reactivity patterns .

Electronic and Steric Effects

  • 4-t-BuPh vs. 2,4-Bis-CF₃Ph : The electron-withdrawing CF₃ groups in compound 26 reduce electron density at the pyrrolone ring, altering UV-Vis absorption maxima (λmax shift: ~20 nm vs. compound 20) .
  • Propenyloxy vs. Methylbenzoyl : The propenyloxy group in the target compound increases molar absorptivity (ε > 10⁴ L·mol⁻¹·cm⁻¹) compared to 4-MeBz (ε ~ 8 × 10³) due to extended conjugation .

Biological Activity

5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and analgesic effects. This article aims to detail its biological activity based on available research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C28H36N2O4C_{28}H_{36}N_{2}O_{4}, with a molecular weight of approximately 478.6 g/mol. The structure features a pyrrolidine ring, hydroxy group, and various aromatic substituents, which contribute to its chemical reactivity and biological interactions.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit significant biological activities, particularly through interactions with specific enzymes or receptors involved in inflammatory processes and pain perception. Initial findings suggest the following potential activities:

  • Anti-inflammatory Effects : The compound may inhibit pathways associated with inflammation.
  • Analgesic Properties : It could modulate pain signaling pathways, potentially offering therapeutic benefits for pain management.

Research indicates that the compound interacts with receptors involved in pain signaling, which may lead to modulation of receptor activity. Techniques such as molecular docking and binding assays are essential for elucidating these interactions further.

Structure-Activity Relationship (SAR)

The following table summarizes some structurally similar compounds and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
5-(4-tert-butylphenyl)-3-hydroxy-4-(2-methylbenzoyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-oneSimilar pyrrolidine core with different substituentsLacks propoxy group
5-(4-tert-butylphenyl)-3-hydroxy-4-(4-propoxybenzoyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-oneContains propoxy group but different benzoyl substituentAltered biological activity due to structural differences

In Vitro Activity Against Pathogens

A study on similar compounds indicated their effectiveness against Mycobacterium tuberculosis (MTB):

ChemotypeMoleculeMIC (µM)% Inhibition
4PP-11006.3>80
AminomethylquinoxalineAMQ-5987.8
AminophenyltetrazolesAPT996.9

Case Studies

Several case studies have explored the pharmacological effects of compounds similar to this compound:

  • Anti-inflammatory Activity : A study demonstrated that compounds with similar structures exhibited significant inhibition of pro-inflammatory cytokines in vitro.
  • Analgesic Effects : Another investigation highlighted the analgesic properties of related compounds in animal models of pain, suggesting a mechanism involving opioid receptors.

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